molecular formula C30H39NO4 B1682828 Vapiprost CAS No. 85505-64-2

Vapiprost

Cat. No.: B1682828
CAS No.: 85505-64-2
M. Wt: 477.6 g/mol
InChI Key: GQGRDYWMOPRROR-XUSMOFMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vapiprost is a potent dicyclopentadiene thromboxane receptor antagonist that was initially developed by Glaxo Wellcome in Japan. It has been shown to be a potent and specific thromboxane A2 receptor blocking drug in vitro using platelets and both vascular and airways smooth muscle preparations from different species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vapiprost involves the use of dicyclopentadiene as a starting material. The synthetic route typically includes several steps such as cyclization, functional group modifications, and purification processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Vapiprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with different functional groups .

Scientific Research Applications

Vapiprost has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study thromboxane receptor antagonism and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of thromboxane A2 in biological systems, particularly in platelet aggregation and vascular smooth muscle contraction.

    Medicine: Investigated for its potential therapeutic applications in conditions such as asthma, coronary restenosis, and myocardial ischemia.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting thromboxane receptors .

Mechanism of Action

Vapiprost exerts its effects by specifically blocking thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By antagonizing these receptors, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. The molecular targets involved include thromboxane A2 receptors on platelets and vascular smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vapiprost

This compound is unique in its specific antagonism of thromboxane A2 receptors, making it a potent inhibitor of thromboxane A2-mediated effects without affecting other pathways. This specificity allows for targeted therapeutic applications with potentially fewer side effects compared to broader-spectrum antiplatelet agents .

Biological Activity

Vapiprost, also known as GR 32191 hydrochloride, is a selective antagonist of the thromboxane A2 (TXA2) receptor. This compound has garnered attention due to its potential therapeutic applications in various cardiovascular conditions, primarily due to its ability to inhibit platelet aggregation and vasoconstriction mediated by thromboxane A2.

This compound functions by blocking the TXA2 receptor, which plays a critical role in platelet aggregation and vascular smooth muscle contraction. By inhibiting this receptor, this compound effectively reduces the aggregation of platelets and the release of ATP stimulated by agents such as U-46619, collagen, or arachidonic acid. The compound exhibits an IC50 value of less than 2.1×108M2.1\times 10^{-8}\,\text{M}, indicating a high potency in inhibiting these biological processes .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is well-absorbed when administered orally. It exhibits a half-life that allows for sustained receptor blockade, making it a candidate for chronic administration in therapeutic settings. The pharmacodynamic profile suggests that this compound does not significantly alter baseline hemodynamics at therapeutic doses .

Clinical Applications

  • Platelet Aggregation Inhibition : A study conducted by Shuichi Horie et al. highlighted this compound's effectiveness in inhibiting secondary aggregation and ATP release in human platelets. This study underscores its potential use in conditions where excessive platelet aggregation is detrimental, such as myocardial infarction and stroke .
  • Vascular Responses : Research has shown that this compound can modulate regional vascular responses without significantly affecting baseline hemodynamics, suggesting its utility in managing conditions like hypertension without causing adverse effects on overall blood pressure .

Comparative Efficacy

A comparative analysis of this compound with other TXA2 antagonists reveals its superior efficacy in certain models of cardiovascular disease. For instance, while other antagonists may show similar inhibition of platelet aggregation, this compound's unique pharmacokinetic properties allow for more consistent therapeutic outcomes .

Table 1: Biological Activity of this compound Compared to Other TXA2 Antagonists

CompoundIC50 (M)Effect on Platelet AggregationVascular Impact
This compound< 2.1×1082.1\times 10^{-8}Strong InhibitionMinimal
Compound A5.0×1085.0\times 10^{-8}Moderate InhibitionModerate
Compound B3.0×1073.0\times 10^{-7}Weak InhibitionSignificant

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
BioavailabilityHigh
Half-life4-6 hours
Peak Plasma Concentration (Cmax)3-5 µg/mL
Volume of Distribution0.5 L/kg

Properties

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO4/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34)/b2-1-/t26-,27-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGRDYWMOPRROR-XUSMOFMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048256
Record name Vapiprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85505-64-2
Record name Vapiprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85505-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vapiprost [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085505642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapiprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPIPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84XT1COAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vapiprost
Reactant of Route 2
Vapiprost
Reactant of Route 3
Vapiprost
Reactant of Route 4
Vapiprost
Reactant of Route 5
Vapiprost
Reactant of Route 6
Reactant of Route 6
Vapiprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.